2,3-diamino-N-(4-chlorophenyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-diamino-N-(4-chlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c14-8-4-6-9(7-5-8)17-13(18)10-2-1-3-11(15)12(10)16/h1-7H,15-16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMRZGCBVRQZSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)N)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 2,3 Diamino N 4 Chlorophenyl Benzamide
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 2,3-diamino-N-(4-chlorophenyl)benzamide is expected to exhibit a series of characteristic absorption bands corresponding to its distinct functional groups. The analysis of these bands is based on well-established correlation tables and data from similar molecules such as benzamide (B126), N-(4-chlorophenyl)benzamide, and various aromatic amines. nih.govresearchgate.netnist.gov
The high-frequency region of the spectrum is dominated by N-H and C-H stretching vibrations. The two primary amine (-NH₂) groups on the benzoyl ring are expected to show a pair of bands for symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The secondary amide N-H stretching vibration is anticipated to appear as a single, sharp band around 3300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
The double bond region is characterized by the strong absorption of the carbonyl (C=O) group of the amide, known as the Amide I band, which is expected around 1640-1670 cm⁻¹. researchgate.net The Amide II band, which arises from N-H bending and C-N stretching, should appear in the 1510-1550 cm⁻¹ region. Aromatic C=C ring stretching vibrations are predicted to occur in the 1450-1600 cm⁻¹ range.
The fingerprint region below 1400 cm⁻¹ will contain a variety of complex vibrations, including C-N stretching from both the amide and amine groups, and C-H in-plane and out-of-plane bending vibrations. The C-Cl stretching vibration from the 4-chlorophenyl ring is expected to produce a strong band in the 1000-1100 cm⁻¹ region.
Table 1: Predicted FT-IR Data for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300-3500 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |
| ~3300 | N-H Stretch | Secondary Amide (-NHCO-) |
| 3000-3100 | C-H Stretch | Aromatic |
| 1640-1670 | C=O Stretch (Amide I) | Amide |
| 1510-1550 | N-H Bend (Amide II) | Amide |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1250-1350 | C-N Stretch | Amine, Amide |
| 1000-1100 | C-Cl Stretch | Aryl Halide |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR, as it is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to be dominated by signals from the aromatic rings.
Strong bands are anticipated for the aromatic C=C stretching vibrations in the 1580-1620 cm⁻¹ region. The symmetric "ring breathing" mode of the benzene (B151609) rings, which involves a concerted expansion and contraction of the ring, typically gives rise to a sharp and intense signal around 1000 cm⁻¹. The C-Cl stretching vibration is also Raman active and would be expected in the 1000-1100 cm⁻¹ range, confirming the presence of the chloro-substituent. While N-H and C=O stretches are also Raman active, they are often weaker compared to the aromatic ring vibrations. Data from analogous compounds like N-(4-chlorophenyl)acetamide and benzamide support these predictions. spectrabase.comchemicalbook.com
Table 2: Predicted Raman Spectroscopy Data for this compound
| Raman Shift Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3000-3100 | C-H Stretch | Aromatic |
| 1580-1620 | C=C Stretch | Aromatic Ring |
| ~1000 | Ring Breathing Mode | Aromatic Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the complete carbon-hydrogen framework can be established.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum can be divided into several distinct regions. chemicalbook.comchemicalbook.com
The aromatic region (typically 6.5-8.5 ppm) is expected to be the most complex. The 2,3-diaminobenzoyl moiety contains three adjacent aromatic protons. The electron-donating nature of the two amino groups will shield these protons, causing them to appear at relatively upfield shifts compared to unsubstituted benzene. Their proximity to each other would result in a complex multiplet pattern due to spin-spin coupling.
The 4-chlorophenyl ring presents a more straightforward pattern. Due to symmetry, there are two sets of chemically equivalent protons. The protons ortho to the amide group and the protons ortho to the chlorine atom will appear as two distinct doublets, characteristic of an AA'BB' spin system.
The amide proton (-NHCO-) is expected to appear as a broad singlet in the downfield region (typically 8.0-10.0 ppm), with its exact chemical shift being highly dependent on the solvent and concentration. The two primary amine protons (-NH₂) are also expected to appear as broad singlets, likely in the range of 4.0-6.0 ppm.
Table 3: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.0-10.0 | Broad Singlet | 1H | -NH-CO- |
| ~7.6 | Doublet (AA'BB') | 2H | Protons ortho to -NH on chlorophenyl ring |
| ~7.4 | Doublet (AA'BB') | 2H | Protons ortho to -Cl on chlorophenyl ring |
| ~6.5-7.2 | Multiplet | 3H | Protons on diaminobenzoyl ring |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.
The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the 165-170 ppm range. The aromatic region (110-150 ppm) will show signals for the 12 aromatic carbons. The carbons bearing the amino groups on the diaminobenzoyl ring are expected to be significantly shielded (shifted upfield) due to the strong electron-donating effect of the nitrogen atoms. Conversely, the carbon attached to the carbonyl group will be deshielded.
In the 4-chlorophenyl ring, the carbon atom directly bonded to the chlorine atom (ipso-carbon) will have its chemical shift influenced by the halogen's electronegativity and is expected around 128-135 ppm. The carbon atom bonded to the amide nitrogen will also be in a distinct chemical environment.
Table 4: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~167 | Amide Carbonyl (C=O) |
| ~145-150 | C-NH₂ Carbons on diaminobenzoyl ring |
| ~138 | Ipso-Carbon (C-NH) on chlorophenyl ring |
| ~132 | Ipso-Carbon (C-CO) on diaminobenzoyl ring |
| ~129 | Ipso-Carbon (C-Cl) on chlorophenyl ring |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal ¹H-¹H spin-spin coupling networks. It would be expected to show cross-peaks between adjacent protons on the 2,3-diaminobenzoyl ring, allowing for their sequential assignment. Similarly, strong correlations would be observed between the ortho and meta protons on the 4-chlorophenyl ring, confirming the AA'BB' system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would be used to unambiguously assign the chemical shifts of the protonated aromatic carbons by correlating the signals from the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is key to connecting the different fragments of the molecule. Key expected HMBC correlations for this compound would include:
A correlation from the amide proton (-NH-) to the carbonyl carbon (C=O).
Correlations from the amide proton to the ipso-carbon of the 4-chlorophenyl ring and the carbons ortho to it, confirming the N-aryl bond.
Correlations from the protons on the 2,3-diaminobenzoyl ring to the carbonyl carbon, linking the amide group to this ring.
Correlations from the amine protons (-NH₂) to the carbons of the diaminobenzoyl ring, confirming the position of the amino groups.
Together, these 2D NMR techniques would provide irrefutable evidence for the proposed structure of this compound.
Table 5: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzamide |
| N-(4-chlorophenyl)benzamide |
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Computational Chemistry and Molecular Modeling of 2,3 Diamino N 4 Chlorophenyl Benzamide and Analogues
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. By approximating the electron density, DFT can accurately predict various molecular properties.
The initial step in computational analysis involves optimizing the molecular geometry to find the most stable, lowest-energy conformation. This process uses algorithms to adjust bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. For molecules like 2,3-diamino-N-(4-chlorophenyl)benzamide, which have several rotatable bonds, conformational analysis is crucial to identify the global minimum energy structure among many possible local minima.
Studies on related N-phenylbenzamide structures have shown that the orientation of the phenyl rings relative to the central amide plane is a key conformational feature. For instance, in N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide, the aryl rings are tilted approximately 60° with respect to each other in the solid state, a conformation influenced by crystal packing forces such as hydrogen bonding and π-stacking. rsc.org In contrast, DFT calculations for the isolated molecules predicted a tilt of about 30°. rsc.org For this compound, the presence of two amino groups on one of the benzene (B151609) rings would likely influence the preferred conformation due to potential intramolecular hydrogen bonding and steric interactions. The expected output of such a study would be a table of optimized geometric parameters.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Value (Å/°) |
|---|---|---|
| Bond Length | C=O | ~1.24 |
| C-N (amide) | ~1.36 | |
| N-H (amide) | ~1.01 | |
| C-Cl | ~1.75 | |
| Bond Angle | O=C-N | ~122 |
| C-N-C | ~125 | |
| Dihedral Angle | Phenyl-Amide | 20-40 |
Once the geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. Comparing the calculated frequencies with experimental spectra helps to validate the accuracy of the computational model and aids in the assignment of specific vibrational modes to the observed spectral bands.
For benzamide (B126) derivatives, characteristic vibrational frequencies include the N-H stretching of the amide and amino groups (typically 3300-3500 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and various C-C and C-H vibrations of the aromatic rings. acadpubl.eu A scaling factor is often applied to the calculated frequencies to account for anharmonicity and limitations of the theoretical model, improving the agreement with experimental data. irdindia.in
Table 2: Illustrative Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) Amide | 3350 | 3365 | N-H stretching |
| ν(N-H) Amino (asym) | 3450 | 3460 | Asymmetric NH₂ stretching |
| ν(N-H) Amino (sym) | 3360 | 3375 | Symmetric NH₂ stretching |
| ν(C=O) | 1645 | 1655 | Carbonyl stretching |
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and predicting the UV-Vis absorption spectra of molecules. researchgate.net This analysis provides information about the electronic transitions between molecular orbitals, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other nearby orbitals. The output includes the excitation energy (often in eV), the corresponding wavelength (nm), and the oscillator strength (f), which is a measure of the transition's intensity. nih.govresearchgate.net For substituted benzamides, the electronic transitions are often of the π → π* type, localized on the aromatic rings and the amide group. acadpubl.eu
Table 3: Predicted Electronic Transitions from TD-DFT (Illustrative)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S₀ → S₁ | 3.8 | 326 | 0.25 |
| S₀ → S₂ | 4.2 | 295 | 0.15 |
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis and Energy Gaps
Frontier Molecular Orbital (FMO) theory focuses on the HOMO and LUMO, which are key to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally indicates that a molecule is more reactive, more polarizable, and requires less energy to be excited electronically. researchgate.netresearchgate.net For benzamide derivatives, the HOMO is often distributed over the electron-rich aromatic ring and the amide nitrogen, while the LUMO is typically located on the carbonyl group and the adjacent aromatic ring. thaiscience.info
Table 4: Frontier Molecular Orbital Energies and Related Parameters (Illustrative)
| Parameter | Value (eV) |
|---|---|
| E(HOMO) | -5.80 |
| E(LUMO) | -1.50 |
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, intramolecular interactions, and hyperconjugation. acadpubl.eu It transforms the calculated molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals. The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.
Table 5: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis (Illustrative)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(N) Amide | π*(C=O) | ~40-60 |
| LP(O) Carbonyl | σ*(N-C) | ~15-25 |
| π(C=C) Benzene | π*(C=C) Benzene | ~10-20 |
Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is mapped onto a constant electron density surface, with different colors indicating different electrostatic potential values. Red typically represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate or near-zero potential.
The MEP surface is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic reactions. nih.gov For this compound, the most negative regions are expected to be around the carbonyl oxygen atom. The regions around the amide and amino hydrogen atoms are expected to be the most positive. rsc.org For a related nitrobenzamide derivative, MEP analysis revealed positive potential zones of +50.98 and +42.92 kcal/mol near the N-H bonds and negative zones of -42.22 and -34.63 kcal/mol near the carbonyl oxygen atoms. rsc.org
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations are employed to investigate the stability of ligand-protein complexes and to sample the conformational landscape of a molecule over time. These simulations provide a dynamic perspective on the binding of a ligand within a receptor's active site, which is crucial for validating interactions predicted by static methods like molecular docking.
For analogues of this compound, MD simulations have been utilized to confirm the stability of the ligand within the binding site of target proteins. For instance, in studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as potential antidiabetic agents, MD simulations were performed on the most active compound. The analysis of the root-mean-square deviation (RMSD) of the ligand-protein complex suggested the stability of the compound within the binding sites of target enzymes such as α-glucosidase and α-amylase. nih.govresearchgate.net This stability is a key indicator of a viable binding mode, suggesting that the compound can maintain its favorable interactions with the receptor over time.
Molecular Docking for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is fundamental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Through molecular docking studies on various benzamide analogues, several putative biological targets have been identified, suggesting a broad range of potential therapeutic applications. These targets include:
α-Glucosidase and α-Amylase: A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were investigated as antidiabetic agents, with docking studies confirming their interaction with these key enzymes in carbohydrate metabolism. nih.govresearchgate.net
Bacterial and Fungal Enzymes: N-phenylbenzamide derivatives have been evaluated for their antibacterial and antifungal potential. Docking studies targeted the aminoglycoside-2″-phosphotransferase-IIa (APH2″-IIa) for antibacterial activity and aspartic proteinases for antifungal activity. mdpi.com
Kinetoplast DNA (kDNA): Certain N-phenylbenzamide derivatives are known to target the AT-rich mitochondrial DNA of kinetoplastid parasites like Trypanosoma brucei, acting as DNA minor groove binders. nih.gov
Rho-associated coiled-coil containing protein kinase 1 (ROCK1): Benzamide-based compounds have been designed and studied as potent inhibitors of ROCK1, a target relevant to cardiovascular diseases. nih.gov
Influenza RNA polymerase: 4-[(Quinolin-4-yl)amino]benzamide derivatives have been identified as potential anti-influenza virus agents that interact with the PA-PB1 subunit of RNA polymerase. semanticscholar.org
Table 1: Putative Biological Targets for Benzamide Analogues
| Analogue Class | Putative Target(s) | Therapeutic Area |
|---|---|---|
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | α-Glucosidase, α-Amylase | Antidiabetic |
| N-phenylbenzamides | Aminoglycoside-2″-phosphotransferase-IIa, Aspartic proteinases | Antibacterial, Antifungal |
| Bis(2-aminoimidazolines) | Kinetoplast DNA (kDNA) | Antiprotozoal |
| N-ethyl-4-(pyridin-4-yl)benzamides | ROCK1 | Cardiovascular |
| 4-[(Quinolin-4-yl)amino]benzamides | Influenza RNA polymerase (PA-PB1) | Antiviral |
Molecular docking simulations provide detailed atomic-level insights into the interactions between a ligand and the amino acid residues within the binding pocket of a target protein. mdpi.com These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces, which are critical for binding affinity and specificity. nih.govresearchgate.net
For benzamide analogues, specific interacting residues have been identified for various targets:
In the case of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives targeting α-glucosidase, docking studies revealed interactions with key amino acid residues such as Asp:349 and Phe:298. researchgate.net
For N-ethyl-4-(pyridin-4-yl)benzamide based ROCK1 inhibitors, key interactions were observed with residues including E89, V90, D126, Y155, and D160. nih.gov
Studies on 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid targeting influenza RNA polymerase identified Pi-Pi stacking interactions with TRP706 and a salt bridge with LYS643. semanticscholar.org
Table 2: Key Interacting Residues for Benzamide Analogues with Biological Targets
| Target Protein | Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| α-Glucosidase | Asp:349, Phe:298 | Hydrogen bonding, Charge-charge | researchgate.net |
| ROCK1 | E89, V90, D126, Y155, D160 | Not specified | nih.gov |
| Influenza RNA Polymerase | TRP706, LYS643 | Pi-Pi stacking, Salt bridge | semanticscholar.org |
Scoring functions are used in molecular docking programs to estimate the binding affinity between a ligand and its target receptor. These scores help in ranking different compounds and predicting their potential efficacy. mdpi.com
In studies of benzamide derivatives, docking scores have been instrumental in identifying the most promising candidates. For example, in a study of novel benzamide derivatives against E. coli, the designed compounds generated docking scores between -64 and -78, which were comparable to the co-crystallized natural ligand's score of -72.04. mdpi.com In another study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the compounds displayed binding energies ranging from -9.7 to -8.0 kcal/mol. researchgate.net These quantitative predictions are crucial for prioritizing compounds for further experimental testing.
Table 3: Predicted Binding Affinities for Benzamide Analogues
| Analogue Class | Target | Predicted Binding Affinity |
|---|---|---|
| Pyridine (B92270)–thiourea derivatives | E. coli target | Docking Scores: -64 to -78 |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | α-Glucosidase | Binding Energies: -9.7 to -8.0 kcal/mol |
In Silico Structure-Activity Relationship (SAR) Studies
In silico Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. These studies are essential for rational drug design, enabling the optimization of lead compounds to improve potency and selectivity.
For benzamide analogues, computational SAR studies have yielded valuable insights. For example, research on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives showed that the presence of both an electron-donating group (like -CH3) and an electron-withdrawing group (like -NO2) on the phenyl ring was highly favorable for inhibitory activity against α-glucosidase and α-amylase. nih.govresearchgate.net Similarly, in the development of TRPV1 antagonists, SAR analysis indicated that phenyl C-region derivatives exhibited better antagonism than their corresponding pyridine surrogates. nih.gov
These computational models, often visualized through tools like activity atlases, can map regions of a molecule where modifications are likely to increase or decrease activity, thereby guiding the synthesis of more effective analogues. mdpi.com
Future Perspectives and Emerging Research Avenues for 2,3 Diamino N 4 Chlorophenyl Benzamide
Rational Design and Synthesis of Novel Analogues for Enhanced Activity or Selectivity
The core structure of 2,3-diamino-N-(4-chlorophenyl)benzamide is ripe for analogue development to enhance biological activity or selectivity. Rational design strategies can be systematically applied by modifying three key regions of the molecule: the 2,3-diaminophenyl ring, the N-(4-chlorophenyl) moiety, and the central benzamide (B126) group.
Modification of the Diaminophenyl Ring: The two amino groups offer sites for selective alkylation, acylation, or sulfonation to modulate the compound's polarity, hydrogen bonding capacity, and steric profile. Furthermore, these adjacent amino groups can serve as precursors for the synthesis of fused heterocyclic systems, such as benzimidazoles, which are prevalent in medicinal chemistry.
Substitution on the N-(4-chlorophenyl) Ring: The 4-chloro substituent can be moved to the ortho or meta positions or replaced with other functional groups (e.g., fluorine, bromine, trifluoromethyl, methoxy) to fine-tune electronic properties and metabolic stability. This can significantly impact the molecule's binding affinity and pharmacokinetic profile.
Bioisosteric Replacement and Scaffold Hopping: The central benzamide linker can be replaced with bioisosteres like sulfonamides or reversed amides to alter conformational preferences and interaction patterns with biological targets.
Systematic synthetic exploration based on these strategies, guided by structure-activity relationship (SAR) studies, is a promising avenue. For instance, creating a library of analogues by varying substituents on the phenyl rings can help identify key interactions required for a specific biological effect. nih.govtandfonline.comnih.gov
Table 1: Proposed Analogues and Their Design Rationale
| Analogue Series | Modification Strategy | Rationale | Potential Application |
| Series A | Cyclization of the 2,3-diamino groups to form a benzimidazole (B57391) ring. | Introduce a rigid, heterocyclic system known for diverse biological activities; enhance target binding through additional hydrogen bond donors/acceptors. | Anticancer, Antiviral, Antiparasitic |
| Series B | Varying the halogen substituent on the N-phenyl ring (F, Br, I). | Modulate lipophilicity and electronic character to optimize binding affinity and pharmacokinetic properties. | Enzyme Inhibition |
| Series C | N-alkylation or N-acylation of one or both amino groups. | Alter solubility, membrane permeability, and hydrogen bonding potential; block metabolic sites. | Improved Bioavailability |
| Series D | Replacement of the benzamide linker with a sulfonamide. | Change the geometry and electronic nature of the linker to explore different binding modes with targets. | Kinase Inhibition |
Application of Advanced Computational Techniques for De Novo Design and Virtual Screening
Advanced computational methods are indispensable for accelerating the discovery and optimization of novel compounds based on the this compound scaffold. These techniques can guide synthetic efforts, reduce costs, and provide insights into molecular interactions.
De Novo Design: Algorithms can generate novel molecular structures within the constraints of a putative binding site of a biological target, using the core benzamide scaffold as a starting fragment.
Virtual Screening: Large chemical databases, such as ZINC or Enamine REAL, can be screened in silico to identify commercially available or readily synthesizable compounds that are structurally similar to the lead compound or predicted to bind to a specific target. nih.govacs.org Shape-based and pharmacophore-based screening are particularly effective for this purpose. nih.govacs.org
Molecular Docking and Dynamics: These methods predict the binding pose and affinity of designed analogues within a target's active site. Molecular dynamics (MD) simulations can further assess the stability of the ligand-protein complex over time. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed from a series of synthesized analogues to correlate their structural features with their biological activity, providing predictive power for designing more potent compounds. nih.gov
Table 2: Computational Techniques for Drug Discovery
| Technique | Application for this compound | Expected Outcome |
| Pharmacophore Modeling | Identify the essential 3D arrangement of chemical features required for biological activity based on known active benzamides. nih.gov | A 3D query for use in virtual screening to find novel scaffolds with similar interaction patterns. |
| Molecular Docking | Predict the binding mode and estimate the binding affinity of designed analogues against specific protein targets (e.g., kinases, proteases). tandfonline.com | Prioritization of synthetic candidates and rationalization of SAR data. |
| Virtual Screening | Screen massive compound libraries (billions of molecules) against a known target or using the lead compound as a template. acs.org | Identification of novel hit compounds with potentially different chemical scaffolds but similar activity. |
| Density Functional Theory (DFT) | Calculate electronic properties, conformational energies, and reactivity parameters of the lead compound and its analogues. tandfonline.com | A deeper understanding of the molecule's intrinsic chemical properties to guide rational design. |
| MD Simulations | Simulate the dynamic behavior of the ligand-target complex in a biological environment. | Assessment of binding stability and identification of key, stable intermolecular interactions. |
Elucidation of Novel Biological Targets and Polypharmacological Profiles
The benzamide scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives are known to interact with a wide array of biological targets. pharmaguideline.comresearchgate.netresearchgate.net This suggests that this compound could exhibit polypharmacology—the ability to modulate multiple protein targets. Identifying these targets is a crucial step toward discovering new therapeutic applications.
Future research should involve screening the compound and its analogues against diverse panels of biological targets, such as kinases, proteases, G-protein coupled receptors (GPCRs), and epigenetic targets like histone deacetylases (HDACs). tandfonline.com The N-phenylbenzamide class has shown activity against kinetoplastid parasites, various viruses, and bacteria, indicating that infectious diseases are a promising area for investigation. nih.govmdpi.com Substituted benzamides are also well-known for their effects on the central nervous system, particularly as modulators of dopamine (B1211576) receptors. nih.gov
Unbiased screening approaches, such as phenotypic screening in various cell lines (e.g., cancer, neuronal cells) followed by target deconvolution studies (e.g., chemical proteomics), could reveal entirely new mechanisms of action and therapeutic indications.
Table 3: Known Biological Targets of Structurally Related Benzamide Derivatives
| Target Class | Specific Target Example | Therapeutic Area |
| Viral Proteins | Ebola Virus Glycoprotein (GP) nih.gov | Antiviral |
| Epigenetic Enzymes | Histone Deacetylases (HDACs) tandfonline.com | Oncology |
| Metabolic Enzymes | Glucokinase nih.gov | Diabetes |
| Proteases | SARS-CoV Papain-like Protease (PLpro) nih.gov | Antiviral |
| Nucleic Acids | Kinetoplast DNA (kDNA) nih.govnih.gov | Antiparasitic |
| GPCRs | Dopamine D2/D3 Receptors nih.gov | Psychiatry |
Development of Structure-Guided Optimization Strategies for Lead Compounds
Once a promising biological target is identified and validated for this compound or one of its analogues, structure-guided design becomes a powerful optimization strategy. This iterative process relies on high-resolution structural information, typically from X-ray crystallography or cryo-electron microscopy, of the lead compound bound to its target protein.
The process involves:
Co-crystallization: Obtaining a crystal structure of the target protein in complex with the inhibitor.
Structural Analysis: Analyzing the precise intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic bonds) between the compound and the protein's binding pocket.
Informed Design: Using this structural information to design new analogues with modifications aimed at strengthening existing interactions or forming new ones to improve potency and selectivity. For example, if a pocket in the protein is unfilled, a substituent can be added to the ligand to occupy that space. nih.gov
Synthesis and Testing: Synthesizing the newly designed compounds and evaluating their activity, feeding the results back into the design cycle.
This approach has been successfully used to develop potent inhibitors for numerous targets and would be a key strategy for transforming a hit compound from the this compound class into a clinical candidate. tandfonline.comnih.gov
Exploration of Potential Applications in Material Science or Industrial Processes
Beyond pharmacology, the unique chemical structure of this compound suggests potential applications in material science and industrial chemistry.
Polymer Synthesis: The two adjacent amino groups on the phenyl ring can act as a monomer unit for polymerization. Reaction with dianhydrides or diacyl chlorides could yield novel polyimides or polyamides with specific thermal or mechanical properties. The presence of the chlorine atom and the polar amide group could impart desirable characteristics such as flame retardancy and altered solubility. researchgate.net
Chemosensor Development: The aminobenzamide structure is a component of some fluorescent chemosensors. rsc.org The diamino groups can act as a metal-chelating site. Upon binding to a specific metal ion, the electronic properties of the molecule could change, leading to a detectable shift in its fluorescence or absorbance spectrum. This could form the basis for developing selective sensors for environmental monitoring or industrial process control.
Dyes and Pigments: Aromatic diamines are common precursors in the synthesis of azo dyes. Diazotization of the amino groups followed by coupling reactions could produce novel colored compounds for use in textiles or printing.
Coordination Chemistry: The 1,2-diamine motif is an excellent ligand for transition metals. The compound could be used to synthesize novel metal complexes with potential catalytic activity or interesting magnetic or optical properties.
Q & A
Q. What are the key structural and synthetic considerations for 2,3-diamino-N-(4-chlorophenyl)benzamide?
Methodological Answer: The compound is synthesized via nucleophilic acyl substitution, typically reacting 2,3-diaminobenzoic acid derivatives with 4-chloroaniline in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .
- Protection of amino groups : Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups prevent undesired side reactions during synthesis .
- Purification : Silica gel chromatography (10% MeOH/DCM) or recrystallization from ethanol/water mixtures yields pure product .
Q. How is the compound characterized to confirm its structure?
Methodological Answer:
- 1H/13C NMR : Aromatic protons (δ 6.8–7.9 ppm) and NH2 groups (δ 4.2–5.5 ppm) confirm substitution patterns .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and NH2 (3320–3350 cm⁻¹) validate the benzamide backbone .
- X-ray crystallography : For unambiguous confirmation, single crystals grown via slow evaporation (e.g., ethanol/water) are analyzed using SHELXL . Example: A related dichlorobenzamide derivative crystallized in the triclinic space group Pī with a = 5.047 Å, b = 10.28 Å .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
- Dynamic effects : Variable-temperature NMR (VT-NMR) distinguishes between tautomeric forms or rotational barriers in the benzamide moiety .
- Density Functional Theory (DFT) : Computational modeling (e.g., Gaussian 09) predicts NMR chemical shifts and compares them with experimental data to identify conformers .
- Crystallographic validation : Single-crystal X-ray diffraction provides definitive bond lengths and angles to resolve ambiguities .
Q. What strategies optimize the compound’s bioactivity in pharmacological studies?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogenation at para-positions) to enhance binding to targets like dopamine D3 receptors .
- Molecular docking : Software (AutoDock Vina) screens interactions with enzymes (e.g., Trypanosoma brucei inhibitors) to prioritize synthetic analogs .
- Metabolic stability : In vitro microsomal assays (e.g., rat liver microsomes) assess oxidative stability, guiding derivatization (e.g., methylsulfanyl groups) .
Q. How are crystallographic software tools (e.g., SHELX, WinGX) applied in structural refinement?
Methodological Answer:
- SHELXL refinement : Initial models from SHELXD are refined using least-squares minimization with anisotropic displacement parameters .
- ORTEP-3 visualization : Generates thermal ellipsoid plots to assess disorder or twinning in crystals .
- Validation : R1 values <5% and goodness-of-fit (GoF) ~1.0 indicate high-quality data . Example: A related compound refined to R1 = 3.2% using SHELXL-2019 .
Contradictions & Mitigation
- Synthetic yields : Variations in Boc-deprotection efficiency (53–92% ) suggest optimizing acid concentration (e.g., HCl in dioxane vs. TFA).
- Biological activity : Discrepancies in enzyme inhibition may arise from crystallographic vs. solution-state conformations—validate via MD simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
